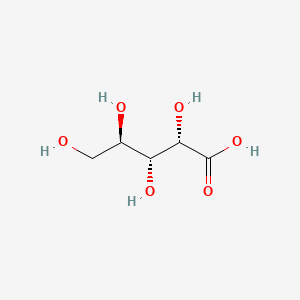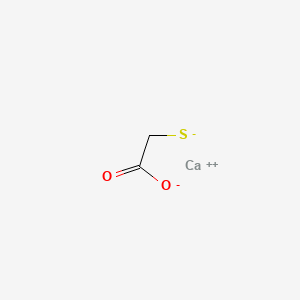
Leucoberbelin blue I
Übersicht
Beschreibung
Leucoberbelin Blue I, also known as LBB, is a colorimetric reagent redox dye . It is a water-soluble leuco base . Upon oxidation, LBB forms a colored complex which is stoichiometrically related to the oxidation state of the reagent .
Synthesis Analysis
Leucoberbelin Blue I (LBB) is a synthetic triphenyl compound . LBB in its reduced state is colorless and can be easily oxidized to a blue compound by the high-valent Mn in Mn oxides, i.e., Mn 3+ and Mn 4+ .Molecular Structure Analysis
The empirical formula of Leucoberbelin Blue I is C23H26N2O3S . Its molecular weight is 410.53 g/mol .Chemical Reactions Analysis
Leucoberbelin Blue I has been used in a novel two-step colorimetric method for the rapid determination of the Mn average oxidation state of Mn oxides . In this method, LBB and formaldoxime colorimetry were employed to obtain the oxidation numbers of high-valent Mn and total Mn, respectively, which were then used to calculate the Mn average oxidation state .Physical And Chemical Properties Analysis
Leucoberbelin Blue I appears as a light blue powder . It is soluble in water at a concentration of 50 g/L . Its melting point is greater than 300 °C .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry: Colorimetric Reagent
LBB is widely used as a colorimetric reagent due to its ability to form a colored complex upon oxidation, which is stoichiometrically related to the oxidation state of the reagent . This property makes it valuable for:
- Kinetic Studies : LBB assays are employed to study the kinetics of manganese (II) oxides formation, providing insights into reaction rates and mechanisms .
Environmental Science: Manganese Oxidation State Determination
In environmental science, LBB plays a crucial role in determining the average oxidation state (AOS) of manganese oxides, which is significant for understanding their reactivity towards trace metals and organic contaminants . Its applications include:
- Pollutant Interaction Studies : The Mn AOS affects how manganese oxides interact with various pollutants, influencing sorption, catalysis, and oxidation processes .
Medical Research: Receptor-Ligand Interaction Screening
In medical research, LBB is utilized in the time-resolved fluorescence quenching resonance energy transfer (QRET) technique for screening receptor-ligand interactions . This application is vital for:
Industrial Processes: Diagnostic Assay Manufacturing
LBB’s properties are harnessed in the manufacturing of diagnostic assays, where it serves as a key component due to its:
- Stability : LBB provides consistent results over time, making it reliable for industrial-scale production .
Biotechnology: Oxidation Assays
In biotechnology, LBB is used to detect oxidized manganese species in Mn (II) oxidation assays, which is essential for:
- Microbial Interaction Research : The compound aids in studying how microbes facilitate the oxidation of manganese, which is important for bioremediation processes .
Materials Science: Electrode Material Research
Lastly, in materials science, LBB is involved in the research of electrode materials. Its role includes:
Safety And Hazards
Zukünftige Richtungen
Leucoberbelin Blue I has been used in a novel method for the rapid determination of the Mn average oxidation state of Mn oxides . This method has shown considerable color stability and high sensitivity, enabling rapid, convenient, and highly accurate determination of the Mn average oxidation state compared with conventional methods . The required sample amount is greatly reduced, making the proposed method an appropriate strategy for micro-volume samples . This suggests potential for further development and application of Leucoberbelin Blue I in analytical chemistry.
Eigenschaften
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)29(26,27)28/h5-16,23H,1-4H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKLFIWDQVFMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328670 | |
| Record name | Leucoberbelin blue I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucoberbelin blue I | |
CAS RN |
52748-86-4 | |
| Record name | Leucoberbelin blue I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leucoberbelin blue I | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tris[2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenyl] phosphite](/img/structure/B1606530.png)






![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)

